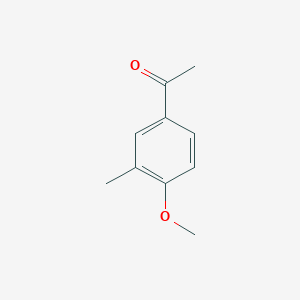
Diphenyldichlorogermane
説明
Diphenyldichlorogermane, also known as Diphenylgermanium dichloride, is an organometallic compound . It is a liquid substance that is colorless to almost colorless .
Synthesis Analysis
The direct synthesis of phenylchlorogermanes, including diphenyldichlorogermane, has been studied. Copper(I) chloride was found to be the best catalyst among the metal chlorides tested .Molecular Structure Analysis
The molecular formula of Diphenyldichlorogermane is C12H10Cl2Ge . The molecular weight is 297.74 .Physical And Chemical Properties Analysis
Diphenyldichlorogermane is a liquid at 20°C . It has a melting point of 9°C and a specific gravity of 1.43 . The refractive index is 1.60 .科学的研究の応用
C12H10Cl2Ge C_{12}H_{10}Cl_{2}Ge C12H10Cl2Ge
, is a versatile organogermanium compound used in various scientific research applications. Below is a comprehensive analysis of its unique applications across different fields:Synthesis of Primary Sulfonamides
Diphenyldichlorogermane: is utilized as a reagent in the synthesis of primary sulfonamides . This application is crucial in medicinal chemistry, where sulfonamides play a significant role as antimicrobial agents. The compound’s ability to facilitate the introduction of the sulfonyl group into organic molecules makes it valuable for creating a wide range of therapeutic compounds.
Organometallic Chemistry
In organometallic chemistry, diphenyldichlorogermane serves as a precursor for synthesizing various germanium-centered ligands . These ligands are then used to create transition metal complexes that have applications in catalysis and materials science.
Catalysis
Diphenyldichlorogermane: is involved in catalysis research. It has been used in the direct synthesis of phenylchlorogermanes from metallic germanium and chlorobenzene, with copper(I) chloride acting as the best catalyst . This process is significant for the development of new catalytic systems that can enhance the efficiency of chemical reactions.
Materials Science
The compound’s properties are explored in materials science for developing germanium-containing polymers . These polymers exhibit unique electrical and optical properties, making them potential materials for electronic devices and photonics.
Analytical Chemistry
Diphenyldichlorogermane: is also used in analytical chemistry to create standards and reagents . Its well-defined properties allow for the calibration of instruments and the development of analytical methods for detecting germanium and related compounds.
Safety and Hazard Research
Research into the safety and hazards of chemical compounds often includes diphenyldichlorogermane due to its corrosive nature . Understanding its behavior and interaction with other substances is essential for developing safe handling and storage protocols in laboratories.
Environmental Chemistry
In environmental chemistry, studies involving diphenyldichlorogermane focus on its degradation and transformation in the environment . This research is vital for assessing the environmental impact of organogermanium compounds and their potential risks.
Nanotechnology
Lastly, diphenyldichlorogermane finds applications in nanotechnology, where it is used to synthesize germanium nanoparticles . These nanoparticles have diverse applications, including in electronics, optics, and as catalysts in various chemical reactions.
Safety and Hazards
特性
IUPAC Name |
dichloro(diphenyl)germane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2Ge/c13-15(14,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFPTYRFVUHDUIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2Ge | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883530 | |
| Record name | Germane, dichlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; mp = 9 deg C; [Alfa Aesar MSDS] | |
| Record name | Dichlorodiphenylgermane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20569 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Diphenylgermanium dichloride | |
CAS RN |
1613-66-7 | |
| Record name | Dichlorodiphenylgermane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1613-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Germane, dichlorodiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001613667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diphenyldichlorogermane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166301 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Germane, dichlorodiphenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Germane, dichlorodiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80883530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichlorodiphenylgermane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Diphenyldichlorogermane behave as a precursor in polymer synthesis?
A: Diphenyldichlorogermane acts as a monomer in polymerization reactions to form polymers with a germanium backbone. For example, it reacts with sodium in the presence of 15-crown-5 in diethyl ether to produce both soluble and insoluble polygermanes []. This reaction highlights its role in synthesizing novel materials with potentially unique properties. Additionally, Diphenyldichlorogermane can be used to synthesize poly(phenylgermanosilanes) and poly(phenylgermanocarbosilanes) through reactions with other organometallic reagents [].
Q2: Are there specific structural features of Diphenyldichlorogermane that dictate its reactivity?
A: Yes, the presence of two chlorine atoms bonded to the germanium center in Diphenyldichlorogermane makes it highly reactive. These chlorine atoms can be easily substituted by nucleophiles, enabling the formation of various organogermanium compounds. For instance, its reaction with 1,1-Diphenylacetone dianion leads to the formation of cyclic germanium-containing compounds []. The steric bulk provided by the two phenyl groups can also influence the reactivity and selectivity of reactions involving Diphenyldichlorogermane.
Q3: What makes the synthesis of Polydiphenylgermylene single crystals unique?
A: The synthesis of Polydiphenylgermylene single crystals from Diphenyldichlorogermane involves a unique thermally induced process []. Divalent germanium radicals are generated and transported to a cold surface where they undergo addition polymerization. Remarkably, crystallization occurs during this polymerization, resulting in extended-chain macromolecular crystals with a distinct morphology and potentially enhanced properties compared to amorphous Polydiphenylgermylene.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



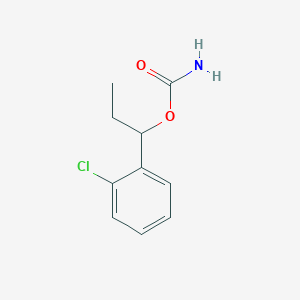

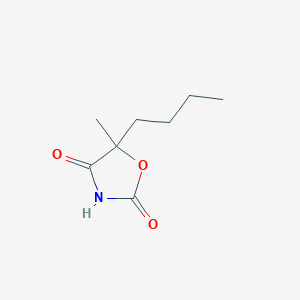
![6-[4-(3-chlorophenyl)-1-piperazinyl]-3-cyclohexyl-1H-pyrimidine-2,4-dione](/img/structure/B159121.png)

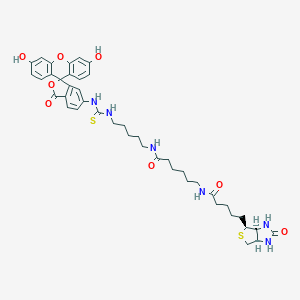
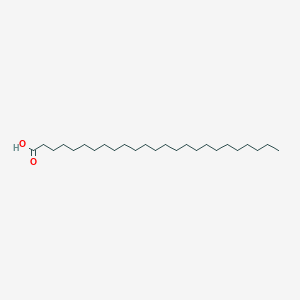

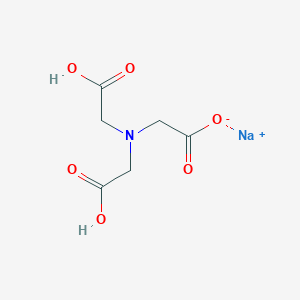
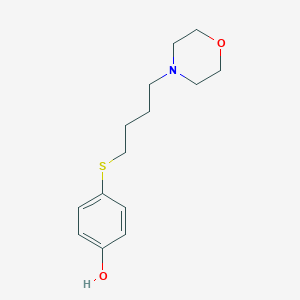
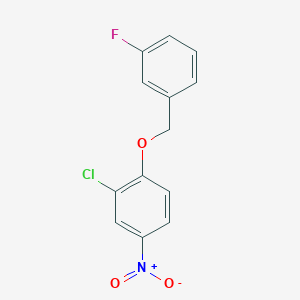
![N-[3-Chloro-4-(3-fluorobenzyloxy)phenyl]-6-iodoquinazolin-4-amine](/img/structure/B159137.png)

